(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid
Overview
Description
“(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 1072946-49-6 . It has a molecular weight of 241.05 and its IUPAC name is 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furylboronic acid . It is typically stored at a temperature of 4°C and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) . The InChI key is CBDGXXNRURJOEV-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can participate in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, which is a significant method for forming carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.05 . It is typically stored at a temperature of 4°C and is usually available in powder form .Scientific Research Applications
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Peptide Synthesis
- The tert-butoxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
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Synthesis of Tertiary Butyl Esters
- Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
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Synthesis of N-Heterocycles via Sulfinimines
- Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
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Flow Microreactor Systems
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGXXNRURJOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CNC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674526 | |
Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid | |
CAS RN |
1072946-49-6 | |
Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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